![molecular formula C18H21BrO4 B5185978 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a bromophenoxy group, ethoxy linkages, and a methoxy-methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps. One common method includes the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield 3-bromophenoxyethoxyethanol. Finally, this compound is reacted with 2-methoxy-4-methylbenzene under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of phenoxyethoxyethoxy-methoxy-methylbenzene.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic compounds.
Reduction: Formation of phenoxyethoxyethoxy-methoxy-methylbenzene.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The ethoxy linkages and methoxy-methylbenzene core contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-Methoxyethoxy)ethyl bromide
- 1-(2-Bromoethoxy)-2-methoxyethane
Uniqueness
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups and structural features. The presence of the bromophenoxy group, along with the ethoxy linkages and methoxy-methylbenzene core, provides distinct chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-[2-[2-(3-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4/c1-14-6-7-17(18(12-14)20-2)23-11-9-21-8-10-22-16-5-3-4-15(19)13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEJPFZEBPFKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC(=CC=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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